REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.C(N[CH2:15][C:16]([OH:18])=[O:17])(=O)C.C([O-])(=[O:21])C.[Na+].Cl>C(OC(=O)C)(=O)C.O>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH2:1][C:15](=[O:21])[C:16]([OH:18])=[O:17])[CH:7]=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
25.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(=CC=C1)OC)=O
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC(=O)O
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to give the crude azlactone (27.7 g) m.p. 145°-150°
|
Type
|
CUSTOM
|
Details
|
Hydrolysis
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
EXTRACTION
|
Details
|
ether extraction
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CC(C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |